

# [1,1'-Biphenyl]-2,2',5,5'-tetrol molecular weight

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## Compound of Interest

Compound Name: [1,1'-Biphenyl]-2,2',5,5'-tetrol

Cat. No.: B196283

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## An In-depth Technical Guide to [1,1'-Biphenyl]-2,2',5,5'-tetrol

This technical guide provides a comprehensive overview of the chemical and physical properties, synthesis, and potential biological relevance of [1,1'-Biphenyl]-2,2',5,5'-tetrol, tailored for researchers, scientists, and professionals in drug development.

## Core Molecular Information

[1,1'-Biphenyl]-2,2',5,5'-tetrol, also known as bihydroquinone, is a polyhydroxylated aromatic compound. Its structure, featuring two hydroquinone moieties linked together, makes it an interesting candidate for studies in medicinal chemistry and materials science. The multiple hydroxyl groups and the biphenyl backbone are key features that influence its chemical reactivity and biological activity.

## Quantitative Data Summary

The following table summarizes the key quantitative data for [1,1'-Biphenyl]-2,2',5,5'-tetrol. For comparative purposes, data for a structurally related isomer, [1,1'-Biphenyl]-2,2',3,3'-tetrol, is also included where available, illustrating the impact of substituent positioning on the molecule's physical properties.

Property	[1,1'-Biphenyl]-2,2',5,5'-tetrol	[1,1'-Biphenyl]-2,2',3,3'-tetrol
Molecular Formula	C <sub>12</sub> H <sub>10</sub> O <sub>4</sub>	C <sub>12</sub> H <sub>10</sub> O <sub>4</sub>
Molecular Weight	218.21 g/mol [1]	218.21 g/mol
CAS Number	4371-32-8[1]	Not Available
Melting Point	Data not available	Data not available
Boiling Point	Data not available	450.4°C at 760 mmHg
Density	Data not available	1.47 g/cm <sup>3</sup>
Flash Point	Data not available	227.3°C
Topological Polar Surface Area	80.9 Å <sup>2</sup> (Predicted)	80.9 Å <sup>2</sup>

## Synthesis and Characterization

The synthesis of **[1,1'-Biphenyl]-2,2',5,5'-tetrol** is most commonly achieved through the demethylation of its corresponding tetramethoxy precursor.

### Experimental Protocol: Synthesis via Demethylation

A well-established method for the synthesis of **[1,1'-Biphenyl]-2,2',5,5'-tetrol** involves the Lewis acid-mediated cleavage of the methyl ethers from 2,2',5,5'-tetramethoxy-1,1'-biphenyl. Boron tribromide (BBr<sub>3</sub>) is a highly effective reagent for this transformation.

Materials:

- 2,2',5,5'-tetramethoxy-1,1'-biphenyl
- Boron tribromide (BBr<sub>3</sub>)
- Dichloromethane (CH<sub>2</sub>Cl<sub>2</sub>), anhydrous
- Water, deionized
- Ethyl acetate

- Sodium sulfate ( $\text{Na}_2\text{SO}_4$ ), anhydrous
- Standard laboratory glassware for inert atmosphere reactions

#### Procedure:

- In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 2,2',5,5'-tetramethoxy-1,1'-biphenyl in anhydrous dichloromethane.
- Cool the solution to a low temperature, typically between  $-30^\circ\text{C}$  and  $0^\circ\text{C}$ , using an appropriate cooling bath.
- Slowly add a solution of boron tribromide in dichloromethane dropwise to the cooled solution while stirring. The reaction is exothermic, and maintaining a low temperature is crucial.
- After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for a specified period (e.g., 4 hours) to ensure the reaction goes to completion.
- Upon completion, carefully quench the reaction by slowly adding deionized water.
- Transfer the mixture to a separatory funnel and perform an extraction with ethyl acetate.
- Combine the organic layers, wash with brine, and then dry over anhydrous sodium sulfate.
- Filter the drying agent and concentrate the organic phase under reduced pressure to yield the crude product.
- The crude **[1,1'-Biphenyl]-2,2',5,5'-tetrol** can be further purified by column chromatography on silica gel.

## Spectroscopic Characterization

While specific experimental spectra for **[1,1'-Biphenyl]-2,2',5,5'-tetrol** are not readily available in public databases, the following techniques are standard for its structural elucidation:

- Nuclear Magnetic Resonance (NMR) Spectroscopy:

- $^1\text{H}$  NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the hydroxyl protons. Due to the molecule's symmetry, the aromatic region will likely display a complex splitting pattern. The chemical shifts of the hydroxyl protons can vary depending on the solvent and concentration and may appear as broad singlets.
- $^{13}\text{C}$  NMR: The carbon-13 NMR spectrum would provide signals for each unique carbon atom in the molecule, confirming the structure of the biphenyl core and the positions of the hydroxyl substituents.
- Infrared (IR) Spectroscopy: The IR spectrum would be characterized by a broad absorption band in the region of  $3200\text{--}3600\text{ cm}^{-1}$ , corresponding to the O-H stretching of the hydroxyl groups. Aromatic C-H and C=C stretching vibrations would be observed in their characteristic regions.
- Mass Spectrometry (MS): Mass spectrometry would be used to determine the molecular weight of the compound. The molecular ion peak ( $\text{M}^+$ ) would be expected at an  $m/z$  value corresponding to the molecular weight of 218.21.

## Biological Relevance and Potential Applications

Polyhydroxylated biphenyls are recognized as "privileged structures" in medicinal chemistry due to their ability to interact with a wide range of biological targets.

### Antioxidant Activity

Phenolic compounds, including hydroxylated biphenyls, are known for their antioxidant properties. The hydroxyl groups on the aromatic rings can donate a hydrogen atom to neutralize free radicals, thus mitigating oxidative stress. This is a key mechanism underlying the potential health benefits of many phenolic compounds. While **[1,1'-Biphenyl]-2,2',5,5'-tetrol** has not been extensively studied, its structure suggests it likely possesses antioxidant activity.

### Cytotoxicity

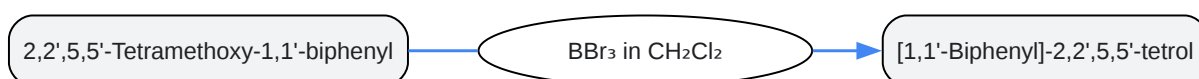
Studies on the parent compound, biphenyl, have shown that it can induce cytotoxicity, potentially through mechanisms involving an increase in intracellular zinc levels, leading to oxidative stress and cell death[2]. The cytotoxic potential of **[1,1'-Biphenyl]-2,2',5,5'-tetrol** has

not been thoroughly investigated, but this is an area of interest for potential applications in cancer research.

## Visualizations

### Synthesis Workflow

The following diagram illustrates the synthetic pathway for **[1,1'-Biphenyl]-2,2',5,5'-tetrol** from its tetramethoxy precursor.

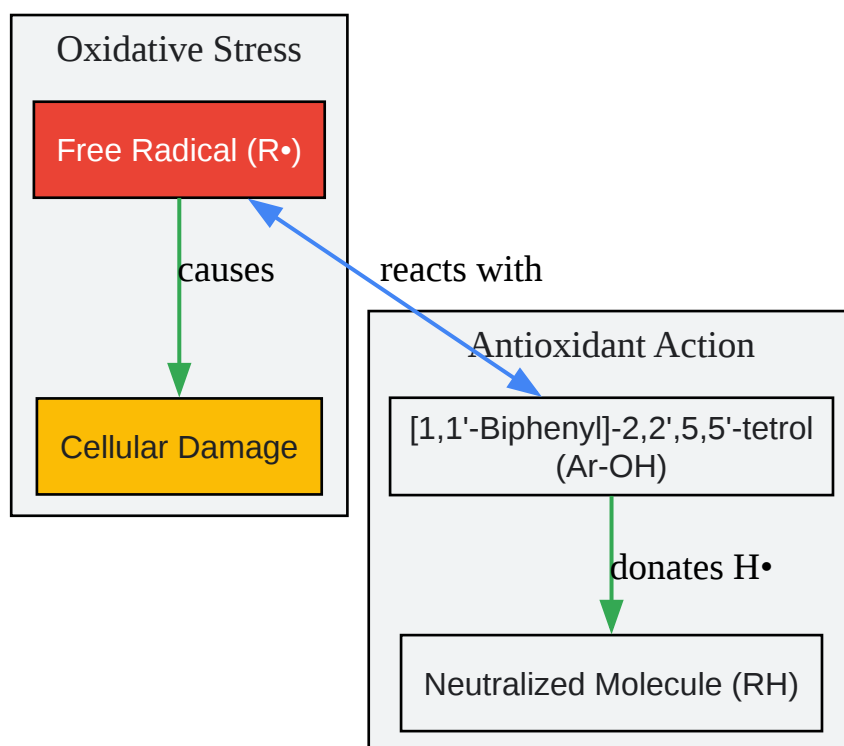


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Caption: Synthetic route to **[1,1'-Biphenyl]-2,2',5,5'-tetrol**.

### Antioxidant Mechanism

This diagram illustrates the general mechanism of antioxidant action by a phenolic compound, which is a likely biological role for **[1,1'-Biphenyl]-2,2',5,5'-tetrol**.



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Caption: Antioxidant action of a phenolic compound.

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## References

- 1. [1,1'-Biphenyl]-2,2',5,5'-tetrol | 4371-32-8 | Benchchem [benchchem.com]
- 2. Biphenyl-induced cytotoxicity is mediated by an increase in intracellular Zn<sup>2+</sup> - PubMed [pubmed.ncbi.nlm.nih.gov]
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